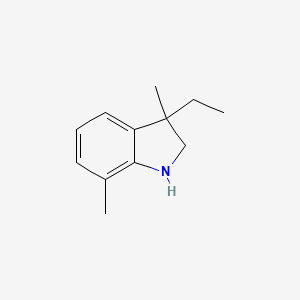
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in both synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aniline with an appropriate ketone can lead to the formation of the indole ring.
Reduction of Indole Derivatives: Another method involves the reduction of 3-Ethyl-3,7-dimethylindole using hydrogenation techniques.
Industrial Production Methods
Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of palladium or platinum catalysts under high pressure and temperature conditions is common.
化学反应分析
Types of Reactions
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of fully saturated indoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The indole ring system allows it to bind to multiple receptors, influencing various biological pathways.
相似化合物的比较
Similar Compounds
- 3,3-Dimethylindoline
- 2,3-Dihydro-1H-indole
- 3-Ethylindole
Uniqueness
3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
3-ethyl-3,7-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-7,13H,4,8H2,1-3H3 |
InChI 键 |
DOSZSYXZUFATMF-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC2=C(C=CC=C21)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


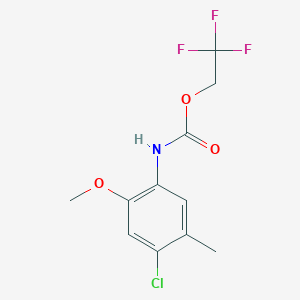

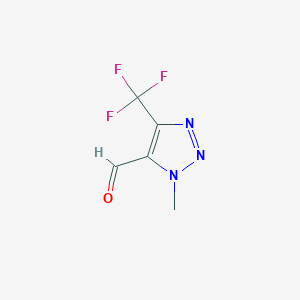
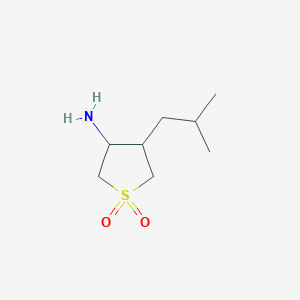
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)

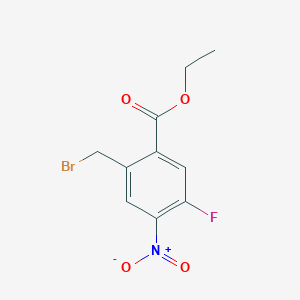
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
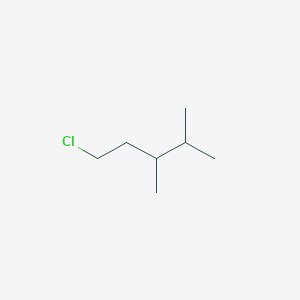


![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)

![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
